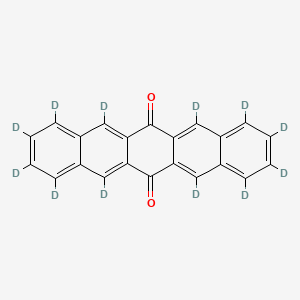

6,13-Pentacenedione-d12

Description

Significance of Isotopic Substitution in Organic Electronic Materials Research

Isotopic substitution, particularly the replacement of hydrogen with deuterium (B1214612), offers a subtle yet impactful method for tuning the properties of organic materials. rsc.org This "deuteration" can lead to several beneficial effects in the context of organic electronics:

Enhanced Stability: Deuterium has approximately twice the atomic weight of hydrogen. This increased mass can lead to a significant reduction in the vibrational frequency of C-D bonds compared to C-H bonds. researchgate.netwhiterose.ac.uknottingham.ac.uk This, in turn, can increase the energy required to break these bonds, leading to enhanced molecular stability. researchgate.netwhiterose.ac.uknottingham.ac.uk For instance, studies have shown that deuteration can more than double the stability of organic molecules under electron beam exposure. researchgate.netwhiterose.ac.uknottingham.ac.uk This increased stability is crucial for the longevity and reliability of organic electronic devices.

Altered Electronic Properties: The change in vibrational modes upon deuteration can also influence the charge transport characteristics of organic semiconductors. researchgate.net While the effect can vary depending on the specific molecular structure, it has been shown to alter charge transfer rates. researchgate.net This provides a mechanism to fine-tune the electronic performance of materials.

Improved Luminescence: In the context of organic light-emitting diodes (OLEDs), deuteration has been shown to improve luminescence and thermal stability. google.com By replacing hydrogen with deuterium, the molecular mass is increased, which can alter and improve the optical and electronic properties of the luminescent material, leading to higher fluorescence yields. google.com

Overview of Acenequinone Derivatives in Contemporary Materials Science

Acenequinones, including the non-deuterated parent compound 6,13-Pentacenedione, are a class of polycyclic aromatic compounds that have been extensively studied for their potential in organic electronics. uky.eduaprilsci.com These molecules are often used as building blocks or precursors for the synthesis of larger, more complex organic semiconductors. beilstein-journals.org

Key characteristics and applications of acenequinone derivatives include:

Organic Semiconductors: Acenes and their derivatives are foundational materials in the field of organic electronics, with applications in field-effect transistors, light-emitting diodes, and photovoltaics. uky.edu

Precursors for Functional Materials: 6,13-Pentacenedione is a common starting material for the synthesis of various 6,13-disubstituted pentacenes. beilstein-journals.org These substitutions are a key strategy for tuning the electronic properties and crystal packing of the resulting materials. uky.edu

Photocatalysis: Research has demonstrated the potential of pentacenequinone as a photocatalyst for hydrogen production under solar light. aprilsci.com

The general properties of the parent compound, 6,13-Pentacenedione, are summarized in the table below.

| Property | Value |

| Molecular Formula | C22H12O2 |

| Molecular Weight | 308.33 g/mol |

| Appearance | Solid |

| Synonyms | 6,13-Pentacenedione, Pentacene-6,13-dione |

Data sourced from PubChem CID 76415 and other chemical suppliers. nih.govsigmaaldrich.comfishersci.com

Research Trajectory and Potential of Deuterated Organic Semiconductors

The investigation into deuterated organic semiconductors represents a significant and promising direction in materials science. The ability to enhance material stability and fine-tune electronic properties through isotopic substitution opens up new avenues for device engineering. rsc.orggoogle.com

The trajectory of this research field points towards:

Next-Generation OLEDs: Deuterated compounds are being explored for use in the next generation of OLED screens to improve their stability and efficiency. zeochem.com

Advanced Semiconductor Manufacturing: The use of deuterated materials extends to the manufacturing processes of semiconductors and microchips. zeochem.com

Fundamental Studies: Deuterated molecules serve as valuable tools for fundamental research. For example, they can be used in neutron reflectometry studies of functioning optoelectronic devices to understand material interfaces and morphology, leveraging the difference in scattering length between hydrogen and deuterium. mdpi.com

The potential of deuterated organic semiconductors like 6,13-Pentacenedione-d12 (B591650) lies in their ability to address some of the key challenges in organic electronics, namely device lifetime and performance. As synthetic methods for deuteration become more efficient and scalable, the integration of these materials into commercial applications is expected to grow. mdpi.comsnnu.edu.cn

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H12O2 |

|---|---|

Molecular Weight |

320.4 g/mol |

IUPAC Name |

1,2,3,4,5,7,8,9,10,11,12,14-dodecadeuteriopentacene-6,13-dione |

InChI |

InChI=1S/C22H12O2/c23-21-17-9-13-5-1-2-6-14(13)10-18(17)22(24)20-12-16-8-4-3-7-15(16)11-19(20)21/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D |

InChI Key |

UFCVADNIXDUEFZ-AQZSQYOVSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C3C(=C(C2=C1[2H])[2H])C(=O)C4=C(C5=C(C(=C(C(=C5C(=C4C3=O)[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=CC5=CC=CC=C5C=C4C3=O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for 6,13 Pentacenedione D12

Advanced Synthetic Routes to Deuterated 6,13-Pentacenedione Precursors

The synthesis of 6,13-Pentacenedione-d12 (B591650) fundamentally relies on the preparation of a suitable precursor that is either built from deuterated starting materials or is deuterated in a subsequent step. The common non-labeled precursor, 6,13-pentacenedione, is typically synthesized through a condensation reaction.

A standard synthesis involves the reaction of o-phthalaldehyde (B127526) with 1,4-cyclohexanedione (B43130) in the presence of a base like potassium hydroxide (B78521) in ethanol. koreascience.kr The resulting 6,13-pentacenedione serves as a crucial intermediate for pentacene-based materials. koreascience.krnih.govresearchgate.net

For the deuterated analogue, two primary strategies can be envisioned for its precursor:

Assembly from Deuterated Building Blocks: This "bottom-up" approach would involve using deuterated starting materials, such as deuterated o-phthalaldehyde, to construct the pentacenedione skeleton. This ensures the deuterium (B1214612) labels are incorporated from the outset.

Late-Stage Isotopic Labeling: A more common and versatile approach is the direct hydrogen-deuterium exchange on a pre-synthesized, non-labeled precursor. acs.org This is often more efficient for introducing multiple deuterium atoms into a complex molecule. A key precursor for this strategy is 6,13-dihydropentacene-6,13-diol, which is readily formed by the reduction of 6,13-pentacenedione using reagents like diisobutylaluminum hydride (DIBAH). unl.edu This diol can then undergo deuteration, followed by re-oxidation to the desired deuterated quinone.

The conversion of pentacenediones to their diol precursors is a well-established method, often yielding the cis-diol selectively, which can then be used for further reactions. unl.edu

Optimized Deuteration Protocols for Aromatic Hydrocarbons and Quinones

The introduction of twelve deuterium atoms onto the aromatic rings of the pentacenedione structure is typically achieved through hydrogen isotope exchange (HIE) reactions. acs.orgsnnu.edu.cn These methods leverage transition metal catalysts to activate C-H bonds, facilitating their exchange with deuterium from a donor source. snnu.edu.cn

Catalytic Systems and Deuterium Sources: The choice of catalyst and deuterium source is critical for achieving high levels of deuteration with regioselectivity. Deuterium oxide (D₂O) is the most widely used deuterium source due to its low cost and relative safety. snnu.edu.cnmdpi.com

Key catalytic systems applicable to the deuteration of aromatic compounds include:

Iridium Catalysis: Iridium complexes, particularly with N-heterocyclic carbene (NHC) ligands, are highly effective for ortho-directed HIE on aromatic rings. acs.orgresearchgate.net This allows for precise control over the location of deuterium incorporation.

Palladium Catalysis: Palladium on carbon (Pd/C) is a versatile catalyst that can be used in conjunction with a deuterium source like D₂O, sometimes with additives like aluminum to generate D₂ gas in situ, to achieve high deuteration yields. mdpi.com

Rhodium and Molybdenum Catalysis: Other transition metals, such as rhodium and molybdenum, have also been developed for specific H/D exchange reactions on various aromatic substrates. researchgate.net

The following table summarizes representative catalytic systems for the deuteration of aromatic compounds, which are foundational for the synthesis of this compound.

| Catalyst System | Deuterium Source | Substrate Scope | Key Features |

| Iridium(I) NHC/Phosphine Complexes | D₂ Gas or D₂O | Aromatic Carboxylic Acids, Drug Molecules | High efficiency for ortho-directed H/D exchange under mild conditions. acs.orgresearchgate.net |

| Pd/C with Al | D₂O | Amino Acids, Anilines, Esters | Environmentally benign system generating D₂ gas in situ for selective H/D exchange. mdpi.com |

| Cationic Rh(III) Complexes | D₂O | Acidic Aromatic Compounds | Effective for ortho-deuteration of compounds like free carboxylic acids. researchgate.net |

| Mo(CO)₆ | D₂O | Nitroarenes | Mediates reductive deuteration to produce deuterated anilines. researchgate.net |

Applying these protocols to 6,13-pentacenedione or its diol precursor would involve carefully selecting the catalyst and reaction conditions to promote the exchange of all twelve aromatic protons on the terminal benzene (B151609) rings for deuterium atoms.

Purification and Analytical Validation of Deuterated Compounds for Research Applications

Following the synthesis and deuteration, rigorous purification and analytical validation are imperative to ensure the chemical and isotopic purity of this compound for its use in research. acs.orgmdpi.com

Purification Methods: The crude product is typically purified using chromatographic techniques. The choice of method depends on the scale and the nature of impurities.

Column Chromatography: Silica gel or alumina (B75360) columns are used for initial purification to remove catalysts and major byproducts. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is essential for achieving high purity. acs.org It is important to consider the "chromatographic deuterium effect" (CDE), where deuterated compounds may elute at slightly different times than their non-deuterated counterparts in reverse-phase chromatography, a phenomenon that can be exploited for separation. acs.org

Recrystallization: This technique can be used to obtain highly crystalline, pure material.

Analytical Validation: A suite of analytical techniques is employed to confirm the identity, purity, and isotopic enrichment of the final compound.

| Analytical Technique | Purpose in Validation of this compound |

| Mass Spectrometry (MS) | Confirms the molecular weight, which should increase by approximately 12 Da compared to the unlabeled compound. It is the primary tool for determining the level of deuterium incorporation (isotopic enrichment). mdpi.comnih.gov |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | Used to verify the absence or significant reduction of proton signals at the twelve aromatic positions, confirming successful deuteration. The integration of remaining proton signals allows for quantification of deuteration levels. unl.edumdpi.com |

| ²H Nuclear Magnetic Resonance (²H NMR) | Directly observes the deuterium nuclei, confirming their presence and providing information about their chemical environment within the molecule. mdpi.com |

| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | The carbon spectrum can show subtle shifts and changes in signal splitting for carbons bonded to deuterium, further confirming the locations of the isotopic labels. unl.edu |

The combination of these methods provides comprehensive validation, ensuring that the synthesized this compound meets the stringent requirements for its intended research applications, such as serving as a reliable internal standard. scripps.edumdpi.com

Advanced Spectroscopic Characterization and Isotopic Effects on Molecular Electronic States of 6,13 Pentacenedione D12

Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) Spectroscopy Studies

Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) are indispensable techniques for studying molecules with unpaired electrons, such as radical ions or excited triplet states. For 6,13-Pentacenedione-d12 (B591650), these methods are primarily applied to characterize its radical anion (generated via chemical or electrochemical reduction) or its photo-excited triplet state.

The electronic structure of the lowest excited triplet state of the non-deuterated 6,13-pentacenequinone (B1223199) has been effectively studied using time-resolved EPR and pulsed ENDOR. sigmaaldrich.com In such studies, the replacement of hydrogen with deuterium (B1214612) in this compound significantly alters the hyperfine interactions. The magnetic moment of deuterium is smaller than that of the proton, leading to a collapse of the complex hyperfine structure observed in the EPR spectra of the protic analogue. This spectral simplification allows for the resolution of smaller, previously obscured couplings, such as those with ¹³C nuclei in natural abundance.

ENDOR spectroscopy provides even greater detail by probing the nuclear spin transitions of nuclei coupled to the unpaired electron. In the context of the this compound radical anion, ²H-ENDOR would be used to measure the deuterium hyperfine couplings. These values are directly proportional to the spin density at the corresponding carbon positions, offering a precise map of the unpaired electron's distribution across the molecular framework. Comparing these findings with theoretical calculations provides a rigorous test for quantum chemical models. Studies on related deuterated systems like pentacene-d14 (B566062) have demonstrated the power of these techniques to resolve hyperfine splitting from a single nucleus, providing profound insights into the electronic wavefunction. nih.gov

Table 1: Comparison of Hyperfine Coupling Constants for Protiated vs. Deuterated Radicals

| Parameter | Protiated Species (H) | Deuterated Species (D) | Rationale for Difference |

|---|---|---|---|

| Gyromagnetic Ratio (γ) | 42.577 MHz/T | 6.536 MHz/T | Intrinsic nuclear property; γH ≈ 6.5 γD |

| Hyperfine Coupling (a) | aH | aD ≈ 0.1535 × aH | Coupling is proportional to the gyromagnetic ratio (aD/aH = γD/γH). |

| EPR/ENDOR Spectral Width | Broad | Narrow | Deuteration collapses proton hyperfine structure, leading to significantly narrower lines. |

Ultraviolet-Visible (UV-Vis) Spectroelectrochemistry of Reduction Products of Deuterated Analogs

UV-Vis spectroelectrochemistry is a powerful technique that combines electrochemical control with spectroscopic measurement. It allows for the in-situ generation and characterization of electroactive species. For this compound, this method is used to study its reduction products—the radical anion and the dianion—in a controlled manner.

The parent quinone exhibits characteristic absorption bands in the UV-Vis region. Upon controlled electrochemical reduction to its radical anion, new, intense absorption bands appear, typically in the visible and near-infrared (NIR) regions, which are characteristic of the semiquinone radical anion. vdoc.pub A further one-electron reduction generates the dianion, which has its own distinct absorption spectrum.

While deuteration does not significantly alter the energies of the electronic transitions (and thus the position of the main absorption bands), it is crucial for studies where the deuterated compound is a means to another end, such as investigating kinetic isotope effects in subsequent reactions of the anion or preventing unwanted side reactions involving proton abstraction. The primary utility of UV-Vis spectroelectrochemistry is to correlate the applied potential with the generation of specific species and to determine their molar absorptivity and stability.

Table 2: Representative UV-Vis Absorption Maxima for Pentacenedione Reduction States

| Species | Oxidation State | Typical λmax (nm) | Appearance |

|---|---|---|---|

| This compound | Neutral | ~390, 412 | Yellow/Orange |

| Radical Anion [PQ-d12]•⁻ | -1 | ~500 - 700 | Varies (e.g., Blue/Green) |

| Dianion [PQ-d12]²⁻ | -2 | ~550 - 650 | Varies (e.g., Pink/Purple) |

Vibrational Spectroscopy (Infrared, Raman) Investigations of Deuteration-Induced Spectral Shifts

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is exceptionally sensitive to isotopic substitution. The frequency of a vibrational mode is dependent on the masses of the vibrating atoms. Replacing hydrogen (mass ≈ 1 amu) with deuterium (mass ≈ 2 amu) leads to significant, predictable shifts in the frequencies of modes involving the movement of these atoms.

For this compound, the most pronounced effects are seen in the C-D vibrational modes compared to the C-H modes of its protiated counterpart.

Stretching Modes: The C-H stretching vibrations, typically found in the 3000-3100 cm⁻¹ region, are expected to shift down to approximately 2200-2300 cm⁻¹ for C-D stretches.

Bending Modes: The C-H in-plane and out-of-plane bending modes also exhibit significant redshifts upon deuteration. For instance, IR studies of doped pentacene (B32325) have focused on the out-of-plane C-H bending mode as a sensitive probe of intermolecular interactions. espci.fr In the d12 analog, the corresponding C-D mode would be similarly informative but at a lower frequency. espci.fr

Crucially, research indicates that deuteration has little effect on the C=O stretching frequencies, as these modes are dominated by the masses of the carbon and oxygen atoms. vdoc.pub However, C-C stretching frequencies are lowered upon deuteration, indicating coupling between the C-C and C-H/C-D vibrations. vdoc.pub These predictable shifts are invaluable for assigning complex vibrational spectra and for verifying the success of the deuteration process.

Table 3: Predicted Vibrational Frequency Shifts due to Deuteration

| Vibrational Mode | Typical Frequency (C-H) | Predicted Frequency (C-D) | Approximate Shift Factor (νH/νD) |

|---|---|---|---|

| Aromatic C-H/C-D Stretch | ~3050 cm⁻¹ | ~2250 cm⁻¹ | ~1.35 |

| Aromatic C-H/C-D In-Plane Bend | ~1150 cm⁻¹ | ~850 cm⁻¹ | ~1.35 |

| Aromatic C-H/C-D Out-of-Plane Bend | ~870 cm⁻¹ | ~680 cm⁻¹ | ~1.28 |

| Carbonyl C=O Stretch | ~1670 cm⁻¹ | ~1670 cm⁻¹ | ~1.00 |

Anion Photoelectron Spectroscopy for Probing Electronic Structure and Adiabatic Electron Affinity

Anion photoelectron spectroscopy is a high-vacuum gas-phase technique that provides a direct measure of electron binding energies. In this experiment, a mass-selected beam of the negative ion of interest, [this compound]•⁻, is irradiated with a fixed-frequency laser. The laser detaches the extra electron, and the kinetic energy of the resulting photoelectrons is measured.

The key quantity obtained is the adiabatic electron affinity (AEA), which is the energy difference between the ground state of the neutral molecule and the ground state of the anion. Studies on similar molecules like pentacene have successfully used this method to determine their AEA. sigmaaldrich.com The quinone structure, with its electron-withdrawing carbonyl groups, is expected to give this compound a significantly higher electron affinity than pentacene itself.

The photoelectron spectrum also contains peaks corresponding to transitions to vibrationally excited states of the neutral molecule. The spacing and intensity of these peaks provide information about the vibrational frequencies of the neutral molecule and the change in geometry upon electron detachment. Deuteration aids in this analysis by altering the vibrational spacings, which can help in the correct assignment of the 0-0 transition (the peak corresponding to the AEA) and other vibrational features.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Deuteration Patterns and Purity

NMR spectroscopy is a cornerstone technique for structural elucidation. In the case of this compound, NMR serves two primary purposes: confirming the deuteration pattern and assessing isotopic purity.

¹H NMR: In a perfectly deuterated sample, the ¹H NMR spectrum should be silent. In practice, small residual signals are often observed. The integration of these signals relative to a known standard allows for the precise quantification of any remaining protons, thereby providing a measure of isotopic purity. The ¹H NMR spectrum of the non-deuterated compound shows signals around 8.96, 8.14, and 7.72 ppm. researchgate.net

²H NMR (Deuterium NMR): This is the most direct method for observing the incorporated deuterium. The ²H NMR spectrum will show signals at chemical shifts nearly identical to the proton signals in the ¹H spectrum of the non-deuterated analog. The presence of the expected signals confirms that deuteration has occurred at the correct positions on the aromatic rings.

¹³C NMR: The ¹³C NMR spectrum is also affected by deuteration. The one-bond C-D coupling (¹JCD) is significantly smaller than the corresponding C-H coupling. Furthermore, the relaxation times of deuterated carbons are longer, which can affect signal intensities. These changes provide further confirmation of the deuteration pattern.

Table 4: Comparison of Expected ¹H NMR Signals

| Compound | Expected ¹H Chemical Shifts (ppm) | Interpretation |

|---|---|---|

| 6,13-Pentacenedione | ~8.96, ~8.14, ~7.72 | Signals correspond to the 12 aromatic protons on the pentacene framework. researchgate.net |

| This compound | Essentially none (only trace impurities) | Successful deuteration removes all ¹H signals. Isotopic purity >98% is common. |

Mass Spectrometry for Verification of Deuteration Level and Molecular Integrity

Mass spectrometry (MS) is the definitive technique for confirming the molecular weight of a compound and, in this case, for verifying the level of isotopic incorporation. The molecular weight of this compound is substantially different from its non-deuterated counterpart.

The theoretical monoisotopic mass of C₂₂H₁₂O₂ is 308.08 Da, while the mass of C₂₂D₁₂O₂ is 320.16 Da. lgcstandards.com Each deuterium atom adds approximately 1.006 Da to the mass compared to a proton. High-resolution mass spectrometry (HRMS) can measure the mass with high precision, allowing for the unambiguous confirmation of the elemental formula C₂₂D₁₂O₂ and distinguishing it from any potential impurities.

Furthermore, MS can reveal the isotopic distribution of the sample. A fully labeled d12 compound will show a single major peak at the expected mass. Incompletely labeled samples would show a distribution of peaks corresponding to d11, d10, etc., allowing for a quantitative assessment of the deuteration efficiency. This technique is also used to ensure the molecular integrity of the compound, confirming that no fragmentation or degradation has occurred during synthesis or handling. sciencesconf.org

Table 5: Theoretical Molecular Weights for Different Deuteration Levels

| Formula | Deuteration Level | Monoisotopic Mass (Da) |

|---|---|---|

| C₂₂H₁₂O₂ | d0 | 308.0837 |

| C₂₂H₁₁DO₂ | d1 | 309.0899 |

| ... | ... | ... |

| C₂₂HD₁₁O₂ | d11 | 319.1524 |

| C₂₂D₁₂O₂ | d12 | 320.1587 |

Crystallographic Analysis and Solid State Structural Dynamics of 6,13 Pentacenedione D12

Single Crystal Growth Techniques and Morphology Control for Deuterated Compounds

The successful crystallographic analysis of deuterated compounds like 6,13-Pentacenedione-d12 (B591650) is contingent upon the ability to grow high-quality single crystals. The techniques employed are often adapted from those used for their non-deuterated (protiated) analogues, such as pentacene (B32325) and its derivatives.

Physical Vapor Transport (PVT) is a primary method for obtaining large single crystals of pentacene and related molecules. mdpi.comnih.gov This technique involves heating the source material in a vacuum-sealed tube within a dual-temperature zone furnace. mdpi.com The material sublimes at the hotter end and crystallizes at the cooler end. For pentacene, intensive crystal growth occurs in regions with sharp temperature gradients. mdpi.com The morphology of the resulting crystals—ranging from lamellar (plate-like) to needle-like—can be controlled by adjusting parameters such as the temperature of the source and growth zones, the pressure of the inert carrier gas, and the deposition time. mdpi.com For instance, at higher cold-zone temperatures (e.g., 240–250 °C), an elongation in crystal shape and an increase in thickness have been observed for pentacene. mdpi.com These principles are directly applicable to this compound, where precise temperature control is essential to manage the sublimation and crystallization processes, given the subtle differences in vapor pressure and intermolecular forces imparted by deuteration.

Another effective approach is the solution-based flux method. nih.gov Due to the poor solubility of pentacene derivatives in common organic solvents, high-boiling point aromatic molecules like naphthalene (B1677914) can be used as a "flux" or solvent at elevated temperatures. nih.gov The crystal growth is performed by slowly cooling a saturated solution of the target compound in the flux. nih.gov This method can yield large crystals and offers an alternative to PVT, potentially allowing for growth under conditions closer to thermodynamic equilibrium. For deuterated compounds, the slightly altered solubility profiles must be considered when designing the temperature profiles for growth and cooling.

X-ray Diffraction Studies of Deuteration Impact on Crystal Packing and Polymorphism

X-ray diffraction (XRD) is the definitive tool for elucidating the precise three-dimensional arrangement of molecules in a crystal. For this compound, XRD studies are crucial for understanding how the replacement of twelve hydrogen atoms with deuterium (B1214612) impacts the solid-state packing and polymorphic landscape.

Deuteration can modify the van der Waals interactions and C-D···O hydrogen bonds, which are weaker and slightly shorter than their C-H···O counterparts. While these changes are subtle, they can collectively influence lattice parameters and lead to the formation of different crystal polymorphs—structures with the same chemical composition but different molecular packing. Pentacene itself is known to exhibit multiple polymorphs, most notably a "thin-film" phase with an interlayer spacing of approximately 15.4 Å and a "bulk" phase with a spacing of 14.5 Å. nih.govbeei.org

While specific XRD data for this compound is not widely published, analysis of its non-deuterated form and related structures provides a basis for expected outcomes. For example, single-crystal X-ray diffraction of 5,14-pentacenedione, an impurity often found with pentacene, revealed an orthorhombic crystal system, which differs from the triclinic system of pentacene. mdpi.com This highlights the sensitivity of the crystal structure to small changes in the molecular backbone. The introduction of deuterium in this compound is expected to cause measurable shifts in unit cell dimensions and packing motifs compared to the protiated version. These structural changes can, in turn, affect the electronic coupling between adjacent molecules, a key parameter for charge transport in organic semiconductor devices. The potential for polymorphism also implies that different crystallization conditions could yield distinct crystal structures for the deuterated compound, each with unique properties. chemrxiv.org

Table 1: Crystallographic Data of Pentacene and a Pentacenedione Derivative This table presents data for related non-deuterated compounds to provide context for the crystallographic analysis of this compound.

| Compound | Crystal System | Space Group | Key Lattice Parameters / Spacing | Source |

|---|---|---|---|---|

| Pentacene (Single Crystal) | Triclinic | P-1 | a = 6.27 Å, b = 7.78 Å, c = 14.51 Å | mdpi.com |

| 5,14-Pentacenedione | Orthorhombic | P212121 | a = 3.91 Å, b = 13.56 Å, c = 25.68 Å | mdpi.com |

| Pentacene (Thin-Film Phase) | Triclinic | - | Interlayer spacing ~15.5 Å | beei.org |

| Pentacene (Bulk Phase) | Triclinic | - | Interlayer spacing ~14.5 Å | nih.govbeei.org |

Thin Film Morphology and Molecular Orientation in Deuterated Pentacenedione Systems

For many electronic applications, organic semiconductors are used in the form of thin films. The morphology of these films—including grain size, crystallinity, and molecular orientation relative to the substrate—is critical for device performance. In deuterated systems like this compound, the subtle changes in intermolecular forces can have a pronounced effect on the film growth dynamics.

Thin films are commonly deposited using techniques like thermal evaporation. beei.org Studies on pentacene thin films show that the substrate surface and deposition conditions significantly influence the resulting morphology. beei.orgkuleuven.be For instance, pentacene deposited on indium tin oxide (ITO) substrates forms island-like structures with modular grains. beei.org The film's structure can evolve from a "thin-film" phase to a "bulk" phase as the thickness increases. beei.org

For this compound, the slightly altered surface diffusion and nucleation kinetics due to deuteration could lead to differences in grain size and boundary density compared to its protiated counterpart grown under identical conditions. Molecular orientation is also a key factor. Infrared spectroscopy studies, including surface-enhanced infrared absorption (SEIRA), can be used to probe the orientation of molecules within a thin film. acs.org The interaction between the deuterated pentacenedione molecules and the substrate will dictate whether they adopt a standing-up (homeotropic) or lying-down (planar) orientation, which profoundly impacts charge transport in thin-film transistors. The modified vibrational modes of the C-D bonds in this compound can serve as a sensitive spectroscopic probe for these orientation studies.

Table 2: Thin Film Characteristics of Pentacene Systems This table summarizes typical morphological features observed in pentacene thin films, which are relevant for understanding the potential behavior of this compound films.

| Deposition Technique | Substrate | Observed Morphology | Key Findings | Source |

|---|---|---|---|---|

| Thermal Evaporation | Indium Tin Oxide (ITO) | Island growth with modular grains | Film thickness increases with deposition time; transition from thin-film phase to bulk phase observed. | beei.org |

| Thermal Evaporation | Thermally Oxidized Silicon | Dendritic or compact grains | Morphology depends on substrate surface energy; dendritic grains correlated with higher charge mobility. | kuleuven.be |

| Solution Shearing | 1,2,4-trichlorobenzene solution | Thin film crystals | Allows for growth of crystalline films from solution for transistor applications. | nih.gov |

Investigation of Electronic and Charge Transport Mechanisms in 6,13 Pentacenedione D12

Carrier Mobility and Charge Transport Pathway Analysis in Deuterated Thin Films and Single Crystals

The charge carrier mobility in organic semiconductors is a critical parameter that dictates their performance in electronic devices. In materials like pentacene (B32325) and its derivatives, charge transport can exhibit band-like characteristics, where charge carriers are delocalized, particularly at low temperatures and over short timescales. aps.org This mode of transport is highly sensitive to molecular packing and intermolecular electronic coupling.

The charge transport pathways in pentacene-based materials are often anisotropic, with preferential transport along specific crystallographic axes determined by the strength of the π-π stacking interactions. nih.gov Theoretical calculations on related pentacene derivatives have shown that modifications to the molecular structure can significantly influence the dimensionality of charge transport, shifting it from a more uniform three-dimensional mobility to a more pronounced one-dimensional pathway. nih.gov

While direct experimental data on the carrier mobility of 6,13-Pentacenedione-d12 (B591650) is not extensively documented, studies on analogous deuterated organic semiconductors offer valuable insights. The general consensus is that deuteration does not drastically alter the intrinsic carrier mobility. Theoretical work on deuterated acenes suggests that since the crystal and electronic structures remain largely unchanged, the bandlike mobility should be independent of isotopic substitution. shuaigroup.net However, subtle effects have been observed in some systems, with reports of both slight increases and decreases in mobility upon deuteration. shuaigroup.net These variations are often attributed to the nuanced interplay between charge carriers and molecular vibrations. Terahertz transient conductivity measurements on pentacene single crystals have revealed a strong coupling of charge carriers to low-frequency molecular motions, which are a limiting factor for conductivity. aip.orgexeter.ac.uk

Table 1: Theoretical Effects of Deuteration on Charge Transport Parameters

| Property | Effect of Deuteration (H → D) | Rationale |

| Crystal Structure | Negligible change | Identical electronic configuration and bonding characteristics. acs.org |

| Electronic Structure | Negligible change | Deuterium (B1214612) and hydrogen have the same number of electrons. acs.org |

| Bandlike Mobility | Theoretically independent | Unchanged electronic structure and group velocity. shuaigroup.net |

| Thermal Stability | Improved | Stronger C-D bond compared to C-H bond. google.com |

This table is based on theoretical studies and findings for analogous deuterated organic semiconductors.

Role of Deuteration in Singlet Fission Dynamics and Exciton (B1674681) Behavior

Singlet fission is a photophysical process where a singlet exciton converts into two triplet excitons, a phenomenon of significant interest for enhancing solar cell efficiency. anr.fr The dynamics of singlet fission are intricately linked to molecular arrangement, electronic coupling, and vibronic interactions.

Deuteration serves as a powerful tool to probe the mechanisms of singlet fission. By altering the frequencies of molecular vibrations without changing the electronic landscape, it is possible to isolate the role of specific vibrational modes in mediating the fission process. google.com Studies on core-deuterated TIPS-tetracene have successfully utilized this strategy to investigate the properties of the intermediate quintet multiexciton state. aps.org

For pentacene and its derivatives, singlet fission is a highly efficient process. Research on the interplay between electron transfer and singlet fission in pentacene-based dyes has highlighted the critical balance required for efficient charge separation. rsc.org In the context of this compound, while direct experimental data is limited, findings from studies on deuterated pentacene and tetracene suggest that the impact of deuteration on the rate of singlet fission may be minimal. The frequency shifts in C-C deformation modes and the introduction of C-D vibrational modes were found to be too small to significantly affect the electron-phonon coupling that drives the singlet fission process in those systems.

Electronic Polarization Effects and Characterization of Trap States in Deuterated Organic Semiconductors

Electronic polarization plays a crucial role in determining the energy levels at organic-organic and organic-metal interfaces, influencing charge injection and transport. The interaction between charge carriers and the surrounding polarizable medium can lead to the formation of polarons.

Charge carrier trapping is a significant phenomenon that can limit the performance and stability of organic semiconductor devices. rsc.org Trap states are localized electronic states within the band gap of the semiconductor that can immobilize charge carriers. These states can arise from structural defects, such as those at grain boundaries, or from chemical impurities. aps.org For instance, 6,13-pentacenequinone (B1223199), the non-deuterated counterpart of the subject compound, is a known impurity in pentacene that can act as a trap for charge carriers.

The density and energetic distribution of these trap states are critical parameters. Studies on high-performance small-molecule semiconductors have shown that reducing dipolar disorder, for example from adsorbed water on the dielectric surface, is essential for minimizing trap densities. aps.org In highly purified materials with low trap densities, a steep increase in the trap density of states near the mobility edge is sometimes observed, which may be related to thermal fluctuations of the intermolecular transfer integral. aps.org

While specific studies on trap states in this compound are not available, the principles of trap formation and characterization in organic semiconductors are applicable. The deuteration itself is not expected to introduce new electronic trap states, as it does not alter the electronic structure. acs.org However, the improved stability of deuterated compounds could potentially lead to a lower density of degradation-induced traps over time. google.com

Impact of Isotopic Substitution on Intermolecular Electronic Couplings

Intermolecular electronic coupling is a measure of the electronic interaction between adjacent molecules in a crystal or film. This parameter is fundamental to charge transport and excitonic processes like singlet fission. The magnitude of the electronic coupling is highly dependent on the relative orientation and distance between molecules.

Isotopic substitution of hydrogen with deuterium does not directly alter the electronic wavefunctions or the equilibrium molecular geometry in a significant way. acs.org Consequently, the static intermolecular electronic couplings, which are calculated based on the electronic orbitals of interacting molecules at their equilibrium positions, are expected to remain largely unchanged upon deuteration.

However, the dynamic nature of molecular solids means that molecules are constantly undergoing thermal vibrations. These vibrations can modulate the intermolecular distances and orientations, leading to fluctuations in the electronic couplings. This dynamic disorder, or electron-phonon coupling, is a key factor in charge transport mechanisms. Because deuterium is heavier than hydrogen, the frequencies of vibrational modes involving these atoms are lower in the deuterated compound. This change in vibrational dynamics can, in principle, affect the time-averaged electronic coupling and the charge carrier scattering processes. Theoretical studies on the charge transport properties of pentacene derivatives emphasize the critical role of molecular structure and crystal packing in determining the electronic couplings and, consequently, the charge mobility. nih.gov

Theoretical and Computational Studies on 6,13 Pentacenedione D12

Density Functional Theory (DFT) Calculations for Electronic Structure and Isotopic Effects

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 6,13-Pentacenedione-d12 (B591650), DFT calculations are crucial for understanding how deuteration impacts its fundamental electronic properties. Computational studies on related 6,13-disubstituted pentacenes have utilized DFT at the B3LYP/6-31+G* level to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These calculations are foundational for predicting the molecule's behavior as a semiconductor.

The primary influence of deuteration—substituting hydrogen with its heavier isotope—is on the vibrational modes of the molecule. The C-D bonds have lower zero-point energies and vibrational frequencies compared to C-H bonds. While this does not significantly alter the time-averaged molecular geometry or the primary electronic energy levels (HOMO/LUMO), it does affect processes that are sensitive to vibrational motion. aps.org Isotopic effects manifest in the subtle modulation of electron-phonon coupling, which can influence charge transport dynamics. For instance, studies on liquid water have shown that deuteration leads to more structured and less disordered systems due to the weaker quantum fluctuations of the heavier deuterium (B1214612) atoms. aps.org In the context of this compound, this would translate to a modification of the vibrational landscape that interacts with charge carriers.

Table 1: Representative DFT-Calculated Electronic Properties for Pentacene (B32325) Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) |

|---|---|---|---|

| Pentacene | -5.15 | -3.05 | 2.10 |

| 6,13-Pentacenedione | -6.01 | -3.85 | 2.16 |

Note: This table presents representative values for comparison. The exact values for this compound would require specific calculations, but are expected to be very close to those of its non-deuterated counterpart.

Molecular Dynamics Simulations and Phonon Coupling Analysis in Deuterated Systems

Molecular Dynamics (MD) simulations offer a way to model the dynamic behavior of molecules over time, providing insights into structural fluctuations and intermolecular interactions. For deuterated systems like this compound, MD simulations are essential for analyzing how isotopic substitution affects the vibrational modes (phonons) that couple with electronic states.

The charge carrier dynamics in organic semiconductors are often described as hopping between localized states, a process influenced by electronic coupling, reorganization energies, and the vibrational modes of the molecules. nih.gov Deuteration alters the phonon spectrum of the material. Specifically, high-frequency C-H stretching and bending modes are replaced by lower-frequency C-D modes. This change can reduce the energy of the phonons that are most effective at scattering charge carriers, potentially leading to an increase in charge carrier mobility. MD simulations can track the atomic motions and calculate the vibrational density of states, allowing for a direct comparison between the deuterated and non-deuterated forms of 6,13-Pentacenedione and revealing the impact on electron-phonon coupling.

Application of Marcus Electron Transfer Theory and Quantum Nuclear Tunneling Models for Charge Transport Prediction

Marcus theory provides a framework for describing the rate of electron transfer between a donor and an acceptor molecule, a fundamental process in charge transport through organic semiconductors. wikipedia.org The rate constant (k_et) is dependent on the electronic coupling between the molecules, the Gibbs free energy change of the reaction, and the reorganization energy (λ). wikipedia.org

The theory separates the reorganization energy into two components: an inner-sphere contribution from changes in the molecular geometry of the reactants and an outer-sphere contribution from the reorientation of the surrounding solvent or medium. acmm.nl

The Marcus equation for the electron transfer rate is given by: k_et = (2π/ħ) |H_AB|^2 (1/√(4πλk_B T)) exp[- (λ + ΔG^0)^2 / (4λk_B T)]

Here, H_AB is the electronic coupling, λ is the reorganization energy, ΔG^0 is the Gibbs free energy change, k_B is the Boltzmann constant, and T is the temperature.

For deuterated systems, the primary impact is on the inner-sphere reorganization energy. The lower vibrational frequencies of C-D bonds compared to C-H bonds can lead to a smaller reorganization energy, which in turn can increase the charge transfer rate.

Quantum nuclear tunneling models provide a more refined description, especially at lower temperatures. libretexts.org These models account for the fact that nuclei, due to their quantum nature, can tunnel through a potential energy barrier rather than having to go over it. libretexts.orgnih.gov This is particularly relevant for the light hydrogen nucleus, and its replacement with the heavier deuterium nucleus can significantly reduce the tunneling probability. Therefore, in processes where proton or hydrogen tunneling is a key factor, deuteration would slow the reaction rate.

Random Walk Simulations for Carrier Mobility Modeling in Deuterated Organic Semiconductors

Random walk simulations, often implemented within a kinetic Monte Carlo (kMC) framework, are a powerful tool for modeling charge carrier mobility in disordered materials like amorphous organic semiconductors. researchgate.netaps.org In this approach, a charge carrier (electron or hole) is placed on a molecule within a simulated morphology, and its subsequent "hops" to neighboring molecules are determined probabilistically based on hopping rates calculated from Marcus theory. aps.org

The simulation proceeds by:

Generating a Morphology: Creating a realistic, often amorphous, packing of this compound molecules. researchgate.net

Calculating Hopping Rates: For every pair of neighboring molecules, the charge hopping rate is calculated using the Marcus equation, incorporating the electronic couplings and site energy differences. nih.gov

Simulating the Walk: The charge carrier moves from site to site over time, with the path determined by the calculated hopping probabilities.

Calculating Mobility: By tracking the net distance traveled by the carrier under an applied electric field over a long simulation time, the carrier mobility (µ) can be calculated using the Einstein relation. researchgate.net

Deuteration affects this model primarily through its influence on the reorganization energy and electron-phonon coupling, which alters the fundamental hopping rates. By running simulations for both deuterated and non-deuterated systems, one can directly predict the quantitative impact of isotopic substitution on carrier mobility.

Theoretical Insights into Reorganization Energy and Charge Transfer Integrals

The reorganization energy (λ) and the charge transfer integral (electronic coupling, H_AB) are two of the most critical parameters governing charge transport in organic semiconductors.

Reorganization Energy (λ): This is the energy required to distort the geometry of a neutral molecule to that of its charged state (and vice versa) without the charge actually being transferred. researchgate.net A smaller reorganization energy facilitates faster charge hopping. researchgate.net It consists of an internal part (λ_int), related to changes in bond lengths and angles within the molecule, and an external part (λ_ext) from the relaxation of the surrounding medium. nih.govrsc.org Deuteration primarily affects λ_int. Theoretical calculations for pentacene have shown a remarkably low reorganization energy, which helps explain its high mobility. researchgate.net For this compound, the substitution of hydrogen with deuterium is expected to lower the frequencies of the vibrational modes involved in the geometric relaxation upon ionization, which could lead to a decrease in λ_int.

Table 2: Representative Reorganization Energies for Hole Transport in Acenes

| Molecule | Calculation Method | Reorganization Energy (λ) (meV) |

|---|---|---|

| Pentacene | DFT (B3LYP) | 98 |

| Tetracene | DFT (B3LYP) | 143 |

Note: Data is for the non-substituted acenes and serves as a reference. The dione (B5365651) functionalization and deuteration would modify these values.

Photophysical Investigations and Applications in Organic Optoelectronics

Excited State Dynamics and Energy Transfer Mechanisms in Deuterated Pentacenediones

The excited-state dynamics of acenequinones are critical to their function in optoelectronic applications. Upon photoexcitation, these molecules can access singlet and triplet excited states, with their subsequent decay pathways dictating the efficiency of processes like light emission or energy transfer. The electronic structure of the lowest excited triplet state (T1) in the non-deuterated form, 6,13-Pentacenedione, has been investigated using techniques such as time-resolved electron paramagnetic resonance (EPR).

Deuteration, the replacement of hydrogen with deuterium (B1214612), is a well-established strategy to influence excited-state lifetimes. The primary mechanism for this influence is the reduction of non-radiative decay rates. The vibrational energy of C-H bonds provides an efficient pathway for the molecule to lose energy from its excited state and return to the ground state without emitting light. Because C-D bonds have a lower vibrational frequency due to the heavier mass of deuterium, the efficiency of this non-radiative decay channel is significantly reduced. This is known as the kinetic isotope effect.

Consequently, in 6,13-Pentacenedione-d12 (B591650), the lifetime of excited states, particularly the triplet state, is expected to be longer than in its hydrogenated counterpart. A longer triplet lifetime can be advantageous for energy transfer processes. In systems where the pentacenedione acts as a photosensitizer, a longer-lived excited state increases the probability of transferring its energy to an acceptor molecule before decaying back to the ground state. This is crucial in applications like photocatalysis and certain types of organic light-emitting diodes (OLEDs) that rely on harvesting triplet excitons. While direct experimental data on the triplet state lifetime of this compound is not extensively reported, studies on other deuterated aromatic systems consistently show a prolongation of phosphorescence and triplet state lifetimes.

Luminescence and Absorption Characteristics under Isotopic Substitution

The absorption and emission of light by organic molecules are governed by transitions between electronic energy levels. These transitions are often coupled with molecular vibrations, giving rise to vibronic structure in the spectra. The substitution of hydrogen with deuterium in this compound alters the vibrational frequencies of the molecule.

In terms of absorption, the effect of deuteration on the primary electronic transition energies is typically minimal, meaning the position of the main absorption bands (λ_max) is not expected to shift dramatically. However, the finer vibronic structure overlaying the electronic transitions can be altered. For 6,13-Pentacenedione, optical studies show characteristic π–π* and n–π* transitions in its absorption spectrum. acs.orgresearchgate.net

The most significant impact of isotopic substitution is generally observed in the luminescence properties. As discussed previously, deuteration suppresses non-radiative decay pathways. This directly increases the quantum yield of radiative processes like fluorescence (from the singlet excited state) and phosphorescence (from the triplet excited state). An increase in luminescence quantum yield means that a larger fraction of excited molecules will decay by emitting a photon, leading to brighter emission. For the non-deuterated 6,13-Pentacenedione, photoluminescence emissions have been observed at 408 and 432 nm. acs.orgresearchgate.net For this compound, one would anticipate emissions at similar wavelengths but with a higher quantum efficiency.

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Luminescence Quantum Yield (Φ) |

|---|---|---|---|

| 6,13-Pentacenedione | 390 (π–π), 412 (n–π) acs.orgresearchgate.net | 408, 432 acs.orgresearchgate.net | Not Reported |

| This compound | Not Reported | Not Reported | Not Reported |

Photocatalytic Activity and Hydrogen Production Enhancement through Deuteration in Organic Systems

Organic semiconductors are emerging as a promising class of materials for photocatalysis. Recently, the non-deuterated compound 6,13-Pentacenedione (also known as 6,13-Pentacenequinone (B1223199) or PQ) has been identified as a novel organic photocatalyst for producing hydrogen under solar light. acs.orgresearchgate.net In a key study, PQ was used to generate hydrogen from hydrogen sulfide (B99878) (H₂S), demonstrating a remarkable hydrogen evolution rate of 4848 μmol/h per 0.1 g of catalyst, with a quantum efficiency of 6.8%. acs.orgresearchgate.net This established the potential of this organic molecule in clean energy applications. acs.org

However, there is a lack of specific experimental studies comparing the photocatalytic activity of this compound directly with its non-deuterated form. While deuteration is a known tool for mechanistic studies in photocatalysis, its effect on enhancing hydrogen production in this specific system remains a topic for future research. vdoc.pub The primary benefit of deuteration would likely stem from increased photostability and longer excited-state lifetimes, which could lead to more efficient and robust photocatalytic performance over time.

| Photocatalyst | Application | H₂ Evolution Rate (μmol/h/0.1g) | Quantum Efficiency (%) | Source |

|---|---|---|---|---|

| 6,13-Pentacenedione | H₂S Splitting | 4848 | 6.8 | acs.orgresearchgate.net |

| This compound | H₂S Splitting | Not Reported | Not Reported | - |

Integration of this compound in Organic Electronic Devices as a Host or Active Layer Component

6,13-Pentacenedione is a crucial precursor in the synthesis of pentacene (B32325) and its derivatives, which are benchmark materials for organic field-effect transistors (OFETs). researchgate.netsigmaaldrich.com OFETs are fundamental components of next-generation electronics, including flexible displays and sensors. wikipedia.org The performance of an OFET is highly dependent on the charge carrier mobility of the semiconductor used in its active layer.

The integration of deuterated molecules like this compound into organic electronic devices can be considered from two perspectives: either as a precursor or as the active material itself.

As a Precursor: Using this compound to synthesize deuterated pentacene could yield a more stable final semiconductor. The increased stability of C-D bonds against chemical and photochemical degradation could lead to devices with longer operational lifetimes, a critical challenge in organic electronics.

As an Active Layer Component: While primarily known as a precursor, 6,13-Pentacenedione itself has semiconducting properties. acs.org Theoretical studies on other organic semiconductors predict that deuteration can influence charge transport. aquaenergyexpo.com The substitution of H with D alters the frequencies of molecular vibrations that couple with the charge carriers (a phenomenon known as electron-phonon coupling). This change can affect charge mobility, although the direction of this effect—whether it increases or decreases mobility—depends on the specific material and its dominant charge transport mechanism. acs.orgaquaenergyexpo.com For some materials, deuteration has been predicted to decrease mobility slightly. aquaenergyexpo.com

Although there are no specific reports detailing the fabrication of devices using this compound as the primary active layer, the use of deuterated organic semiconductors is a known strategy to probe and improve device physics. For instance, deuteration aids in advanced characterization techniques like infrared absorption analysis to determine the precise molecular orientation in amorphous films, which is a key factor affecting charge transport.

Thermal Properties Research and Phonon Engineering in Deuterated Acenequinones

Investigations into Heat Capacity and Thermal Transport Mechanisms in Solid-State Systems

The thermal properties of molecular crystals are fundamentally governed by the collective vibrations of their constituent atoms and molecules. In solid-state systems, heat is primarily stored and transported by these quantized lattice vibrations known as phonons. The heat capacity of a material quantifies its ability to store thermal energy, while thermal transport describes the efficiency with which this energy is conducted.

This mass increase has a direct impact on the vibrational frequencies of the C-H (now C-D) bonds. The vibrational frequency is approximately proportional to √(k/μ), where k is the bond stiffness and μ is the reduced mass of the vibrating atoms. As the mass of deuterium (B1214612) is roughly twice that of hydrogen, the C-D vibrational frequencies are significantly lower than the C-H frequencies. This shift in the phonon density of states, particularly the reduction in the frequency of high-energy optical phonons, influences the material's heat capacity. Generally, larger polycyclic aromatic hydrocarbons exhibit larger heat capacities compared to smaller ones. aanda.orguniversiteitleiden.nl

The table below presents the standard enthalpy of combustion for the non-deuterated form, 6,13-Pentacenedione, which provides insight into the energy content of the molecule.

| Property | Value (kJ/mol) | Method | Reference |

| Standard Enthalpy of Combustion (ΔcH°solid) | -10299.3 ± 6.3 | Ccb | Magnus, 1956 (Reanalyzed by Cox and Pilcher, 1970) nist.gov |

This table shows the standard solid enthalpy of combustion for non-deuterated 6,13-Pentacenedione.

Thermal transport in these solid-state systems is a complex interplay of phonon propagation and scattering events. In a perfect, harmonic crystal, phonons would travel unimpeded, leading to very high thermal conductivity. However, in real materials, various scattering mechanisms limit the phonon mean free path and thus the thermal conductivity. These mechanisms are crucial for understanding and engineering the thermal properties of materials like 6,13-Pentacenedione-d12 (B591650).

Impact of Isotopic Substitution on Thermal Conductivity in Organic Crystals

Isotopic substitution is a well-established method for manipulating the thermal conductivity of crystalline materials. The introduction of isotopes, which differ in mass from the primary constituent atoms, creates point defects in the crystal lattice that act as scattering centers for phonons. This isotopic scattering is a key mechanism in phonon engineering.

In the case of this compound, the complete deuteration of the hydrogen sites introduces a significant mass difference throughout the crystal lattice compared to its hydrogenated counterpart. This mass disorder enhances phonon scattering, which is expected to lead to a reduction in the lattice thermal conductivity. This phenomenon has been observed in various material systems, including semiconductors and other organic crystals. The strength of this effect depends on the concentration of the isotopic impurity and the temperature.

The following table illustrates the expected qualitative impact of deuteration on the thermal conductivity of an organic crystal like 6,13-Pentacenedione.

| Property | Non-Deuterated (e.g., 6,13-Pentacenedione) | Deuterated (e.g., this compound) | Rationale |

| Lattice Thermal Conductivity (κL) | Higher | Lower | Increased phonon scattering due to mass defects introduced by deuterium. |

| Phonon Mean Free Path | Longer | Shorter | Enhanced scattering shortens the average distance a phonon travels. |

This table provides a qualitative comparison of the expected thermal conductivity in non-deuterated and deuterated acenequinone crystals based on established principles of isotopic effects on phonon transport.

The reduction in thermal conductivity upon isotopic substitution can be significant. For example, in some materials, isotopic purification (the removal of heavier isotopes) has been shown to dramatically increase thermal conductivity. Conversely, the introduction of isotopic "impurities" in a pure crystal lattice effectively dampens thermal transport.

Phonon Scattering and Vibrational Energy Dissipation Studies in Deuterated Materials

The thermal conductivity of a crystalline solid is intimately linked to the lifetime of its phonons, which is determined by various scattering processes. In deuterated materials like this compound, the primary mechanisms for phonon scattering and vibrational energy dissipation include:

Phonon-Phonon (Anharmonic) Scattering: In a real crystal, the potential energy is not perfectly harmonic. These anharmonic interactions allow for three-phonon (or more) processes (Umklapp and Normal scattering) that lead to thermal resistance. The strength of these interactions is an intrinsic property of the material.

Phonon-Isotope Scattering: As discussed, the mass difference between hydrogen and deuterium atoms creates point defects that scatter phonons. This type of scattering is particularly effective for high-frequency phonons.

Boundary Scattering: At low temperatures, the phonon mean free path can become comparable to the size of the crystal grains, leading to scattering at the grain boundaries.

Deuteration primarily enhances the phonon-isotope scattering channel. The rate of this scattering process is dependent on the mass difference and the concentration of the isotopes. In a fully deuterated crystal like this compound, one might consider it a "new" material rather than an isotopically impure one. However, when comparing its properties to the hydrogenated version, the mass difference is the key factor influencing the phonon dynamics.

Vibrational energy dissipation refers to the process by which a vibrationally excited molecule loses its excess energy to its surroundings. In the solid state, this occurs through the coupling of molecular vibrations to the phonon modes of the crystal. The introduction of deuterium alters the vibrational energy landscape of the molecule. The lower frequencies of the C-D modes compared to C-H modes can open up new or modify existing pathways for vibrational relaxation and energy transfer within the crystal lattice. For instance, studies on other deuterated molecules have shown that deuteration can lead to faster population relaxation of certain vibrational modes. researchgate.net This can have implications for how thermal energy is distributed and dissipated within the material.

The study of these fundamental processes in this compound and related deuterated acenequinones is crucial for the rational design of organic materials with tailored thermal properties for applications in areas such as thermoelectrics and thermal management in organic electronic devices.

Advanced Research Directions and Future Perspectives for 6,13 Pentacenedione D12

Exploration of Novel Derivatives and Functionalization Strategies based on Deuterated Pentacenedione Cores

The intrinsic properties of the 6,13-pentacenedione-d12 (B591650) core, while promising, can be further tailored through targeted chemical functionalization. Future research will focus on developing novel derivatives to precisely control electronic structure, intermolecular interactions, and processability, using the deuterated core as a uniquely stable foundation.

The primary goal of functionalization is to modulate the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—which govern charge injection and transport properties. Attaching electron-withdrawing groups (e.g., fluoro-, cyano-) or electron-donating groups (e.g., alkyl-, alkoxy-) to the pentacene (B32325) backbone can systematically tune these energy levels. When built upon a deuterated core, the resulting molecules are expected to exhibit not only the desired electronic characteristics but also superior photophysical and chemical stability compared to their hydrogenated counterparts.

Another critical research avenue is the improvement of solubility and film morphology through the introduction of bulky side chains, such as triisopropylsilyl (TIPS) or other silylalkynyl groups. These groups prevent excessive π-π stacking in solution, enabling solution-based processing, while still permitting ordered packing in the solid state. For this compound, the deuterated aromatic core provides a robust anchor that is less susceptible to degradation during the often-demanding synthetic steps required to attach these functional groups. Research will focus on optimizing synthetic routes to these derivatives, ensuring high isotopic purity is maintained throughout the process.

The table below outlines potential functionalization strategies and their projected impact on the properties of a this compound base molecule.

| Functional Group (R) | Primary Purpose | Expected Effect on HOMO/LUMO | Expected Effect on Solubility | Advantage of Deuterated Core |

|---|---|---|---|---|

| -F, -CN (Fluoro, Cyano) | Electron-withdrawing; n-type transport | Lowers both HOMO and LUMO levels | Minimal | Enhanced stability against electrochemical reduction |

| -OR' (Alkoxy) | Electron-donating; p-type transport | Raises both HOMO and LUMO levels | Moderate increase | Reduced susceptibility to photo-oxidation |

| -C≡C-Si(iPr)₃ (TIPS-ethynyl) | Solubility enhancement; morphology control | Slightly lowers HOMO/LUMO levels | Significant increase | Improved lifetime of solution-processed device layers |

| -C₆F₅ (Pentafluorophenyl) | Strong electron withdrawal; air stability | Significantly lowers HOMO/LUMO | Moderate increase | Superior operational stability in ambient conditions |

Development of Hybrid Organic-Inorganic Systems Incorporating Deuterated Pentacenediones

The integration of organic semiconductors with inorganic materials creates hybrid systems that can leverage the unique advantages of both components. Future research will increasingly explore the use of this compound as the organic component in these hybrids, where its isotopic nature can fundamentally improve interfacial energetics and dynamics.

Similarly, coupling deuterated pentacenediones with plasmonic metal nanoparticles (e.g., gold, silver) or quantum dots can create advanced sensors and light-harvesting systems. The enhanced photostability of the deuterated molecule ensures greater reliability and longevity, particularly under the high local electromagnetic fields generated by plasmon resonance.

The table below presents a comparative projection of key interfacial properties for hybrid systems.

| Hybrid System | Interfacial Property | Projected Performance (H-analogue) | Projected Performance (d12-analogue) | Underlying Reason for Improvement |

|---|---|---|---|---|

| Pentacenedione / TiO₂ | Charge Transfer Efficiency | Baseline | Increased | Reduced non-radiative decay at the interface |

| Pentacenedione / ZnO | Interface Photostability | Moderate | High | Higher bond dissociation energy of C-D bonds |

| Pentacenedione / Au Nanoparticles | Plasmonic Enhancement Lifetime | Standard | Extended | Lower susceptibility to field-induced degradation |

Design of Advanced Device Architectures Utilizing Isotopic Effects for Enhanced Performance

The kinetic isotope effect, which manifests as increased stability and altered vibrational properties in deuterated molecules, can be directly harnessed in the design of advanced organic electronic devices. Future work will focus on creating device architectures specifically optimized to maximize the benefits of using this compound and its derivatives.

Organic Field-Effect Transistors (OFETs): The operational stability of OFETs is a major challenge, as charge transport can induce chemical degradation of the semiconductor, especially in the presence of trace water or oxygen. The higher bond dissociation energy of C-D bonds makes this compound inherently more resistant to such degradation pathways. This translates to OFETs with longer operational lifetimes and more stable threshold voltages. Furthermore, the weaker coupling between charge carriers and C-D molecular vibrations may reduce charge scattering, potentially leading to modest improvements in charge carrier mobility.

Organic Light-Emitting Diodes (OLEDs): In OLEDs, a significant portion of excitons is lost to non-radiative decay processes, which limits the internal quantum efficiency (IQE) and device lifetime. These losses are often mediated by the coupling of the exciton's electronic energy to high-frequency molecular vibrations, particularly C-H stretching. By replacing C-H with C-D bonds, the vibrational frequencies are lowered, creating a larger energy gap that the exciton (B1674681) must overcome to decay non-radiatively. This suppression of vibrational quenching is predicted to dramatically increase the efficiency and operational lifetime of OLEDs, especially for deep-blue and red phosphorescent emitters where this loss pathway is most pronounced.

The following interactive table summarizes the projected performance enhancements in devices utilizing deuterated versus non-deuterated pentacenedione-based active layers.

| Device Type | Performance Metric | Value (Standard H-Compound) | Projected Value (d12-Compound) | Primary Benefit of Deuteration |

|---|---|---|---|---|

| OFET | Operational Lifetime (t₅₀) | ~1000 hours | >3000 hours | Enhanced chemical stability against degradation |

| OFET | Charge Carrier Mobility (µ) | 0.5 cm²/Vs | 0.55-0.6 cm²/Vs | Potentially reduced charge-phonon scattering |

| OLED | External Quantum Efficiency (EQE) | 20% | 25% | Suppression of non-radiative vibrational quenching |

| OLED | Device Half-Life (LT₅₀) | ~5000 hours | >15000 hours | Reduced material degradation and quenching |

| OPV | Photostability (T₈₀) | ~2000 hours | >5000 hours | Resistance to photo-induced bond cleavage |

Scalable Production Methodologies and Industrial Relevance of Deuterated Organic Materials

For this compound to transition from a laboratory curiosity to an industrially relevant material, the development of cost-effective and scalable synthesis methods is paramount. Current production routes often rely on expensive deuterated precursors (e.g., deuterated phthalic anhydride) and multi-step syntheses that can suffer from yield loss and incomplete isotopic incorporation.

Future research in this area will pursue several key strategies:

Catalytic H/D Exchange: Developing efficient transition-metal or acid/base-catalyzed methods for direct hydrogen-deuterium exchange on the pre-formed pentacenedione or pentacene skeleton. This would allow the use of inexpensive, non-deuterated starting materials, with deuterium (B1214612) introduced in the final steps using heavy water (D₂O) as a cheap deuterium source.

Flow Chemistry: Implementing continuous flow synthesis processes. Flow reactors offer superior control over reaction temperature, pressure, and time, which can lead to higher yields, improved purity, and greater safety compared to batch processing. This is particularly important for managing reactions that require precise control to ensure high isotopic enrichment.

Optimized Synthetic Pathways: Designing novel synthetic routes that introduce deuterium early from an economical source and carry it through the synthesis with maximum retention, minimizing the number of steps and purification challenges.

The industrial relevance of deuterated materials like this compound is directly tied to the value proposition they offer. While the initial material cost is higher, the significant extension in device lifetime and efficiency can lead to a lower total cost of ownership, especially in high-value applications such as premium OLED displays for televisions and mobile devices, specialized lighting, and durable outdoor sensors. The economic feasibility hinges on whether the performance gain justifies the added manufacturing cost, a balance that will improve as scalable synthesis methods mature.

Emerging Applications in Quantum Technologies, Sensing, and Bio-Organic Interfaces

Beyond conventional electronics, the unique properties of this compound open doors to several emerging high-technology fields.

Quantum Technologies: In the field of molecular spintronics and quantum computing, the spin properties of electrons and nuclei are critical. A primary cause of spin decoherence in organic molecules is the hyperfine interaction between the electron spin and the magnetic moments of nearby hydrogen nuclei (protons). Deuterium has a much smaller nuclear magnetic moment and a different nuclear spin (I=1) compared to hydrogen (I=1/2). Replacing protons with deuterons drastically reduces hyperfine coupling, which is predicted to extend electron spin coherence times (T₂). This makes deuterated organic semiconductors like this compound promising candidates for use as spin-transport layers or even as molecular qubits where information can be stored in spin states for longer durations.

Advanced Sensing: The enhanced chemical stability of the deuterated core makes it an ideal platform for robust chemical sensors. For instance, a chemiresistive sensor based on this compound for detecting oxidizing or reducing gases would be less prone to degradation from the analyte itself, offering superior long-term stability and reproducibility. Furthermore, the subtle shifts in vibrational spectra (e.g., in Raman or IR spectroscopy) upon analyte binding could be more clearly resolved against the cleaner, lower-frequency background of the C-D framework, potentially enabling higher sensitivity.

Bio-Organic Interfaces: The development of implantable or wearable bioelectronic devices requires materials that are stable in a complex biological environment. The human body is an aqueous, oxidative environment where organic materials can readily degrade. The superior stability of this compound against oxidative and hydrolytic degradation makes it an attractive candidate for active layers in biosensors, neural interfaces, or biocompatible transistors. Its enhanced stability could lead to implantable devices with unprecedented functional lifetimes, reducing the need for replacement surgeries and improving patient outcomes.

Q & A

Q. How should researchers address incomplete isotopic labeling in this compound when publishing datasets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.